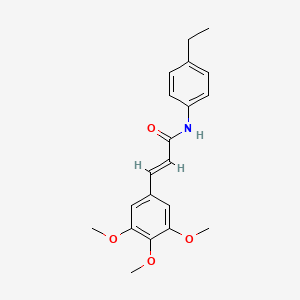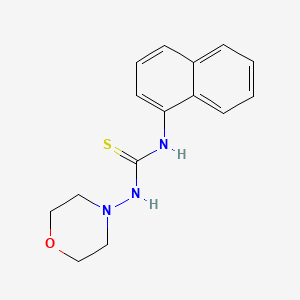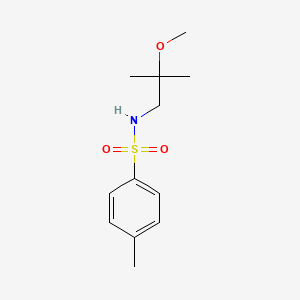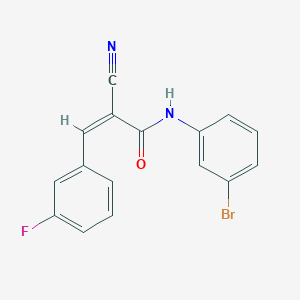
N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as ET-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. ET-1 is a synthetic analog of the naturally occurring compound, endothelin-1, which is a potent vasoconstrictor and plays a key role in the regulation of blood pressure and cardiovascular function. In
Applications De Recherche Scientifique
N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential applications in scientific research, particularly in the fields of cardiovascular physiology and pharmacology. N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have potent vasoconstrictive effects on various blood vessels, including those in the heart, lungs, and kidneys. This makes it a valuable tool for studying the mechanisms of blood pressure regulation and the pathophysiology of cardiovascular diseases such as hypertension and heart failure.
Mécanisme D'action
N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide exerts its effects by binding to and activating endothelin receptors, which are G protein-coupled receptors located on the surface of various cells in the body. The activation of these receptors leads to a cascade of intracellular signaling events, ultimately resulting in vasoconstriction and other physiological effects.
Biochemical and Physiological Effects
In addition to its vasoconstrictive effects, N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have a wide range of biochemical and physiological effects. These include the activation of inflammatory pathways, the stimulation of cell proliferation and migration, and the modulation of ion channels and neurotransmitter release. These effects make N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide a valuable tool for studying a wide range of biological processes and disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is its potency and selectivity for endothelin receptors. This allows for precise control over the physiological effects of the compound and enables researchers to study specific aspects of cardiovascular physiology and pathophysiology. However, one limitation of using N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its potential toxicity at high doses, which can lead to adverse effects such as hypertension and organ damage.
Orientations Futures
There are several potential future directions for research on N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of interest is the development of novel drugs that target endothelin receptors for the treatment of cardiovascular diseases. Another area of research is the exploration of the role of N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in other physiological processes, such as inflammation and cancer progression. Additionally, the development of new methods for synthesizing and delivering N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide could lead to improved experimental techniques and applications.
Méthodes De Synthèse
N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized through a multi-step process involving the reaction of 4-ethylphenyl magnesium bromide with 3,4,5-trimethoxybenzaldehyde, followed by the addition of acryloyl chloride and subsequent purification steps. The synthesis of N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been well-established and can be performed with high yield and purity.
Propriétés
IUPAC Name |
(E)-N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-5-14-6-9-16(10-7-14)21-19(22)11-8-15-12-17(23-2)20(25-4)18(13-15)24-3/h6-13H,5H2,1-4H3,(H,21,22)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKGYFUQRWFKDS-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778425.png)

![3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5778434.png)

![N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5778447.png)
![N-[4-(benzyloxy)phenyl]-3-chlorobenzamide](/img/structure/B5778455.png)

![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5778472.png)



![methyl 5-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5778500.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5778504.png)